

6-Methylantranilic acid as a privileged scaffold in medicinal chemistry

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Compound of Interest

Compound Name: 6-Methylantranilic acid

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6-Methylantranilic Acid: A Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylantranilic acid, a simple methylated derivative of anthranilic acid, has emerged as a privileged scaffold in medicinal chemistry. Its inherent structural features, including a carboxylic acid and an aniline moiety on a benzene ring, provide a versatile platform for the design and synthesis of a diverse range of bioactive molecules. The strategic placement of the methyl group at the 6-position introduces conformational constraints and lipophilicity that can significantly influence the binding affinity and selectivity of its derivatives for various biological targets. This technical guide provides a comprehensive overview of the medicinal chemistry of **6-methylantranilic acid**, focusing on its applications in the development of anti-inflammatory and anticancer agents. The guide includes a compilation of quantitative biological data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Anti-inflammatory Activity of 6-Methylantranilic Acid Derivatives

Derivatives of **6-methylantranilic acid** have been extensively investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators.

Cyclooxygenase (COX) Inhibition

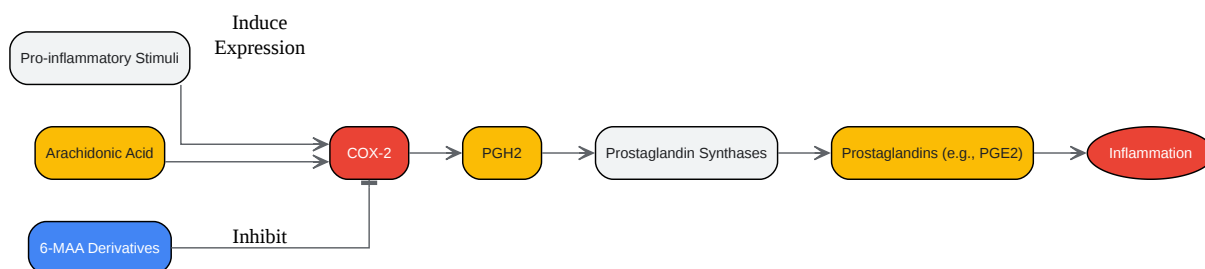
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX-1 and COX-2 enzymes. **6-Methylantranilic acid** derivatives have been designed to target these enzymes, with a particular focus on achieving selective COX-2 inhibition to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.

Compound	R Group	COX-1 IC50 (μM)	COX-2 IC50 (μM)	Selectivity Index (COX-1/COX-2)	Reference
Mefenamic Acid	-	21.2	7.3	2.9	[1]
JS-3	(Structure not specified)	>100	8.1	>12.3	[1]
JS-4	(Structure not specified)	59.1	4.3	13.7	[1]

Table 1: In vitro cyclooxygenase (COX) inhibitory activity of anthranilic acid derivatives.

Signaling Pathway: COX-2 and Inflammation

The cyclooxygenase-2 (COX-2) pathway plays a central role in the inflammatory response. Upon stimulation by pro-inflammatory signals, cellular arachidonic acid is converted by COX-2 into prostaglandin H2 (PGH2). PGH2 is then further metabolized by specific synthases to produce various prostaglandins, including prostaglandin E2 (PGE2), which is a key mediator of inflammation, pain, and fever.[\[2\]](#) Inhibitors based on the **6-methylantranilic acid** scaffold can block the activity of COX-2, thereby reducing the production of these pro-inflammatory prostaglandins.



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Figure 1: Simplified COX-2 signaling pathway and the inhibitory action of **6-methylanthranilic acid** (6-MAA) derivatives.

Anticancer Activity of 6-Methylanthranilic Acid Derivatives

The **6-methylanthranilic acid** scaffold has also proven to be a valuable template for the development of novel anticancer agents. These derivatives have demonstrated cytotoxic activity against a range of cancer cell lines, often through the inhibition of key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

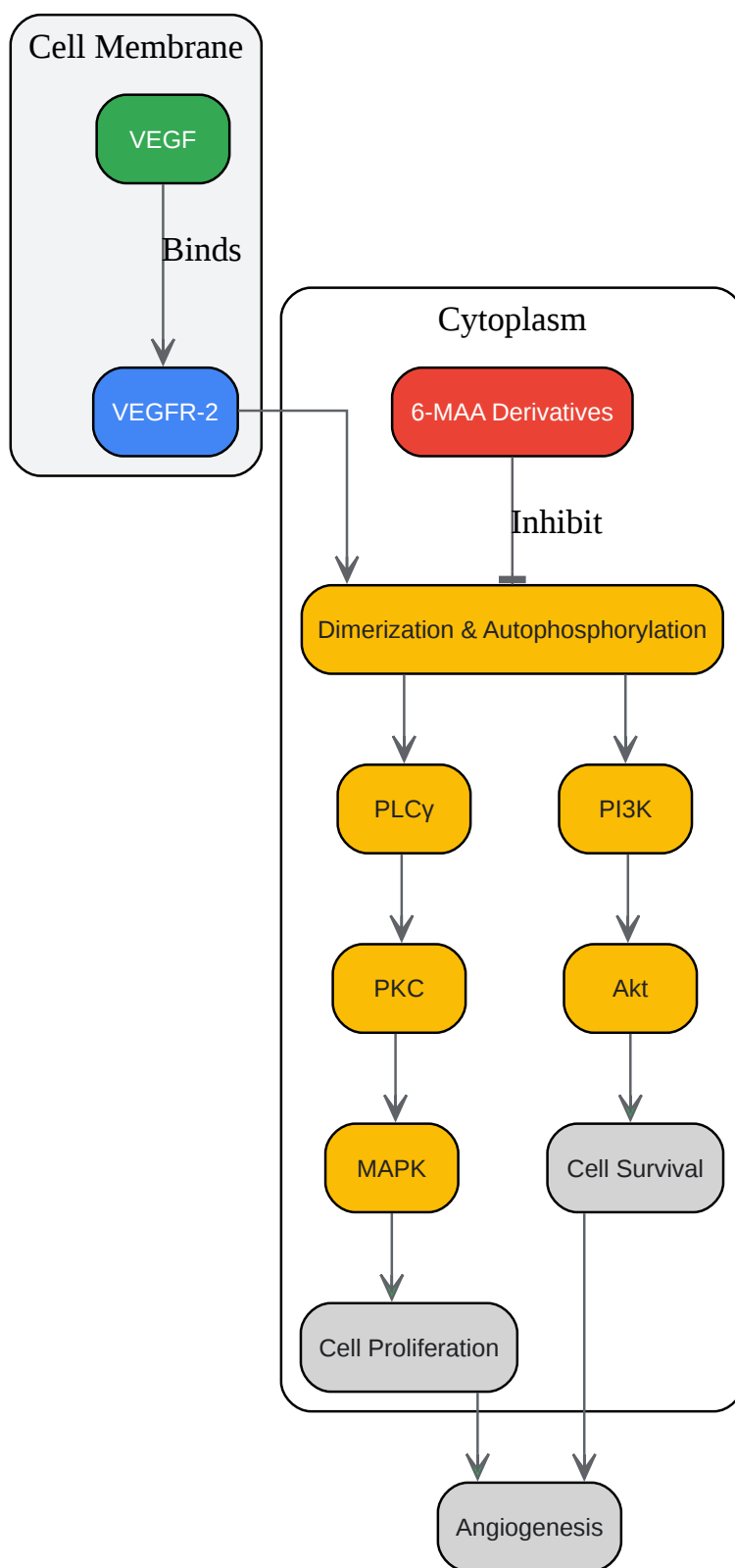
VEGFRs are receptor tyrosine kinases that play a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] Inhibition of VEGFR signaling can disrupt the tumor blood supply, leading to a reduction in tumor growth.

Compound	R Group	Cell Line	GI50 (μM)	Reference
22	N-substituted 1,3,5-triazine	HCT-116 (Colon)	7-11	[4]
46	N-substituted 1,3,5-triazine	HCT-116 (Colon)	7-11	[4]
22	N-substituted 1,3,5-triazine	MCF-7 (Breast)	15-24	[4]
46	N-substituted 1,3,5-triazine	MCF-7 (Breast)	15-24	[4]
22	N-substituted 1,3,5-triazine	HeLa (Cervical)	11-18	[4]
46	N-substituted 1,3,5-triazine	HeLa (Cervical)	11-18	[4]

Table 2: In vitro anticancer activity (GI50) of N-(1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamide derivatives.

Signaling Pathway: VEGFR-2 in Angiogenesis

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[5] This activation initiates a cascade of downstream signaling events, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.[6][7] **6-Methylantranilic acid**-based inhibitors can target the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its activity and inhibiting the entire downstream signaling cascade.



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Figure 2: VEGFR-2 signaling pathway in angiogenesis and the inhibitory point of **6-methylantranic acid** (6-MAA) derivatives.

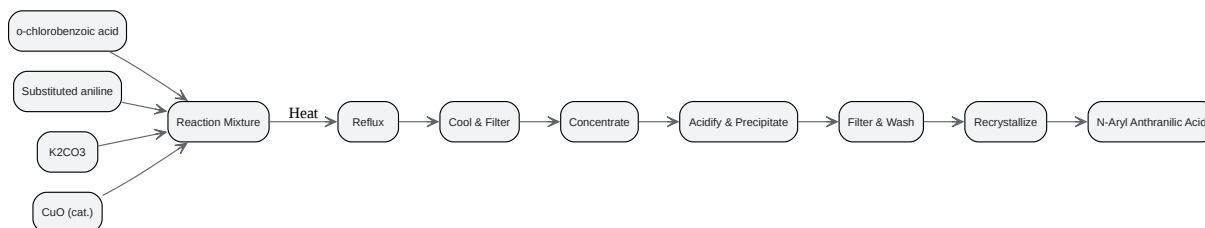
Experimental Protocols

General Synthesis of N-Aryl Anthranilic Acid Derivatives

A common method for the synthesis of N-aryl anthranilic acid derivatives is the Ullmann condensation.[8]

Protocol:

- A mixture of an o-chlorobenzoic acid (1 equivalent), a substituted aniline (1.1 equivalents), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of cupric oxide is refluxed in a suitable solvent (e.g., amyl alcohol or DMF) for several hours.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.
- The filtrate is concentrated under reduced pressure.
- The residue is dissolved in water and acidified with a dilute acid (e.g., HCl) to precipitate the crude product.
- The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).



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Figure 3: General workflow for the Ullmann condensation synthesis of N-aryl anthranilic acid derivatives.

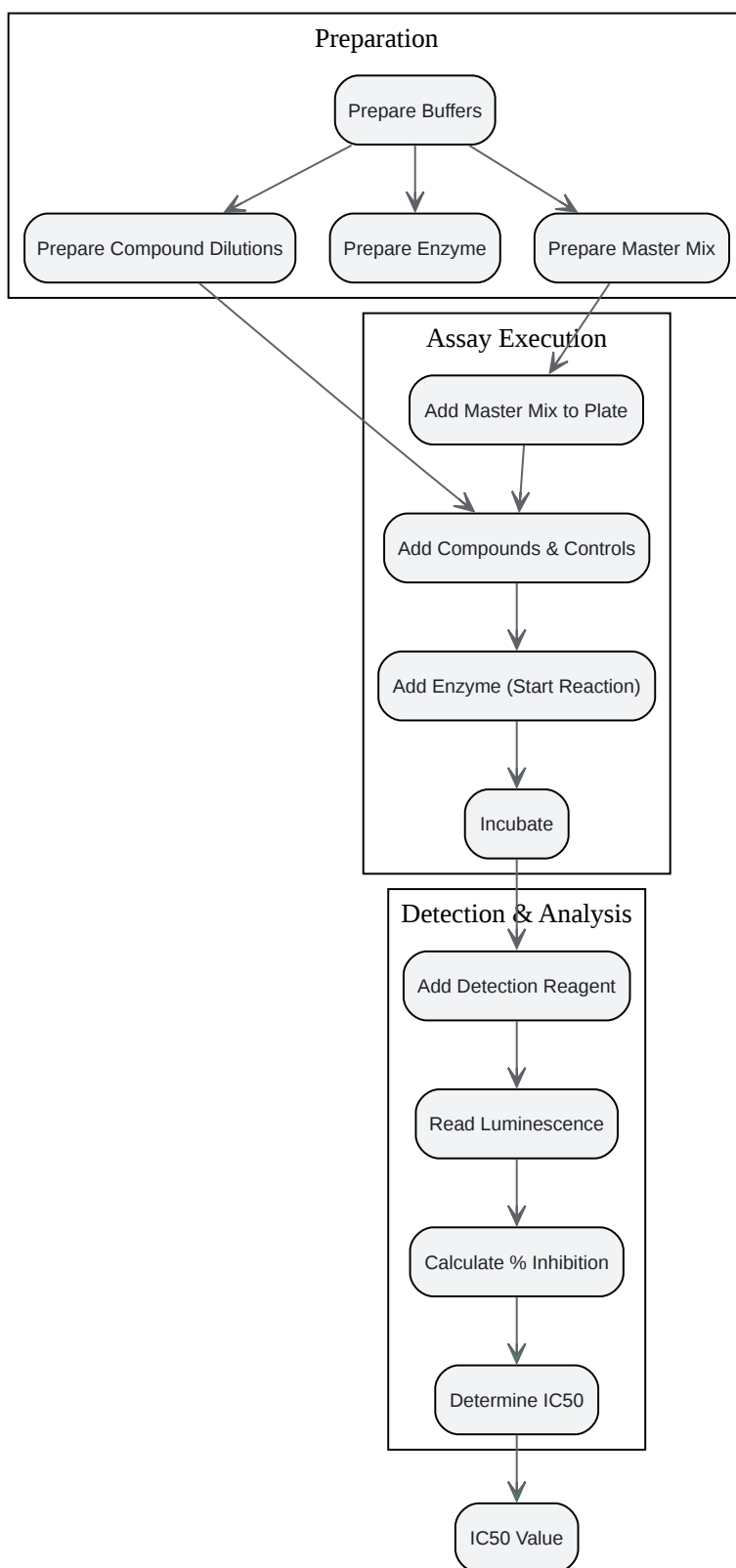
In Vitro VEGFR-2 Kinase Assay

The inhibitory activity of **6-methylantranilic acid** derivatives against VEGFR-2 can be determined using an in vitro kinase assay. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[9]

Protocol:

- Reagent Preparation:
 - Prepare a 1x Kinase Buffer by diluting a 5x stock solution.
 - Prepare serial dilutions of the test compound (**6-methylantranilic acid** derivative) in the 1x Kinase Buffer. The final DMSO concentration should be kept below 1%.
 - Dilute the recombinant human VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer.
 - Prepare a master mix containing the kinase buffer, ATP, and a suitable substrate (e.g., poly(Glu,Tyr) 4:1).

- Assay Procedure:
 - Add the master mix to the wells of a 96-well plate.
 - Add the diluted test compounds to the appropriate wells. Include a positive control (no inhibitor) and a blank (no enzyme).
 - Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank.
 - Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Detection:
 - Stop the reaction and detect the remaining ATP by adding a kinase detection reagent (e.g., Kinase-Glo®).
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Read the luminescence using a microplate reader.
- Data Analysis:
 - The luminescence signal is inversely proportional to the kinase activity.
 - Calculate the percentage of inhibition for each compound concentration relative to the positive control.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.



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Figure 4: Experimental workflow for an in vitro VEGFR-2 kinase assay.

Conclusion

6-Methylantranilic acid represents a highly versatile and privileged scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as anti-inflammatory and anticancer agents through the modulation of key biological targets such as COX enzymes and VEGFR kinases. The structure-activity relationship studies, facilitated by the systematic synthesis and biological evaluation of analogs, continue to provide valuable insights for the design of more potent and selective therapeutic agents. The experimental protocols and pathway diagrams presented in this guide offer a foundational resource for researchers and drug development professionals working with this promising chemical scaffold. Further exploration of this scaffold is warranted to unlock its full therapeutic potential in various disease areas.

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